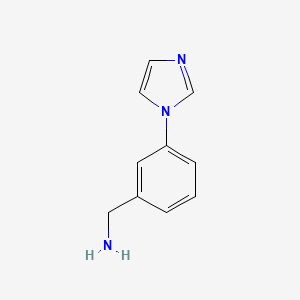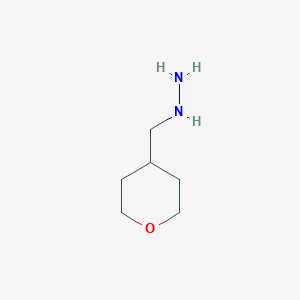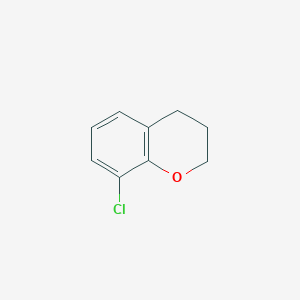
8-Chlorochroman
Vue d'ensemble
Description
8-Chlorochroman, also known as 8-chlorochromane, is a colorless to yellow liquid . It has a molecular weight of 168.62 and its IUPAC name is 8-chlorochromane .
Synthesis Analysis
The synthesis of 8-Chlorochroman involves several steps. The reaction conditions include the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0℃ for 15 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code for 8-Chlorochroman is 1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 . This indicates that the molecule is composed of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.Chemical Reactions Analysis
8-Chlorochroman is a key intermediate for several potent 5-HT4 receptor agonists . It is used in the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a compound with potential utility in the treatment of neurodegenerative disorders such as cognitive deficits in Alzheimer’s disease .Physical And Chemical Properties Analysis
8-Chlorochroman is a colorless to yellow liquid . It has a molecular weight of 168.62 . It is stored at room temperature .Applications De Recherche Scientifique
Analytical Chemistry
In analytical chemistry, 8-Chlorochroman can be used as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical signature helps in the calibration of instruments and the quantification of similar compounds in mixtures.
Each of these applications leverages the unique chemical structure of 8-Chlorochroman, which is characterized by its chlorinated chroman ring system. The presence of the chlorine atom at the 8th position allows for selective reactions that can be exploited in various fields of scientific research .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQTUPJQFEKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697780 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorochroman | |
CAS RN |
3722-69-8 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



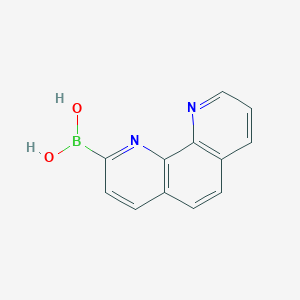
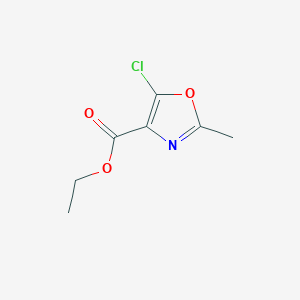

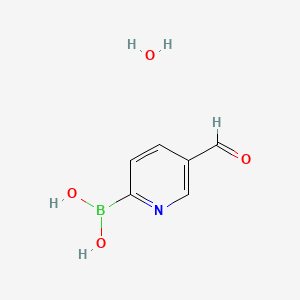
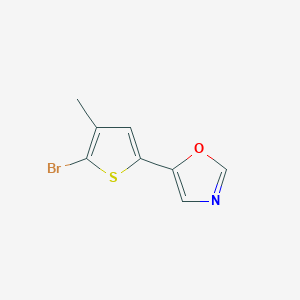



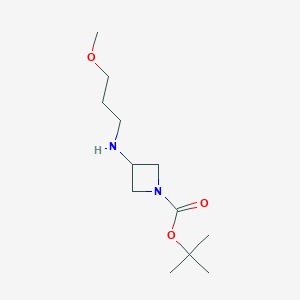
![(3,4-Dihydro-2H-benzo[1,4]oxazin-8-YL)-methanol](/img/structure/B1504235.png)
